2,4,5-Trimethylthiophene-3-sulfonamide
Description
2,4,5-Trimethylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with three methyl groups at the 2-, 4-, and 5-positions and a sulfonamide functional group at the 3-position. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents.
For example, the synthesis of structurally related phosphazene-sulfonamide derivatives involves reactions in tetrahydrofuran (THF) with triethylamine (Et3N) as a base, as seen in the preparation of dispirophosphazenes .
Properties
IUPAC Name |
2,4,5-trimethylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S2/c1-4-5(2)11-6(3)7(4)12(8,9)10/h1-3H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDLNERTWFNDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethylthiophene-3-sulfonamide can be achieved through several methods. One common approach involves the sulfonation of 2,4,5-trimethylthiophene. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to introduce the sulfonamide group at the 3-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethylthiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfoxides, amines, and various substituted thiophene derivatives .
Scientific Research Applications
2,4,5-Trimethylthiophene-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylthiophene-3-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Structural Analogues in the Sulfonamide Family
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide (CAS 138890-87-6)
- Structure : This compound shares the thiophene-sulfonamide core but differs in substituents. It features a 1,3-dioxane ring fused to the thiophene at the 3-position, with methyl groups at the 2,5,5-positions of the dioxane.
- Molecular weight is 291.39 g/mol .
- Applications : While specific data are unavailable, such derivatives are often intermediates in pharmaceuticals or agrochemicals due to their balanced lipophilicity and hydrogen-bonding capacity.
Tetrachloromonospirocyclotriphosphazene Derivatives
- Structure : Phosphazene-sulfonamide hybrids (e.g., compounds 6a and 6b in ) incorporate sulfonamide moieties into phosphazene frameworks. These are macrocyclic compounds with alternating phosphorus and nitrogen atoms.
- Synthesis: Prepared via reactions of tetrachloromonospirophosphazenes with diamines in THF, yielding dispirophosphazenes .
- Key Differences: Phosphazene derivatives exhibit higher thermal stability and rigidity due to their inorganic backbone, contrasting with the purely organic thiophene-sulfonamide.
Physicochemical and Functional Comparisons
| Property | 2,4,5-Trimethylthiophene-3-sulfonamide | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | Phosphazene-Sulfonamide Hybrids |
|---|---|---|---|
| Core Structure | Thiophene + sulfonamide | Thiophene-dioxane + sulfonamide | Phosphazene + sulfonamide |
| Molecular Weight (g/mol) | Not reported | 291.39 | ~600–800 (varies by substitution) |
| Solubility | Likely moderate (methyl groups) | Enhanced (polar dioxane) | Low (hydrophobic phosphazene) |
| Reactivity | Electrophilic sulfonamide site | Similar, with steric hindrance from dioxane | High (reactive P–Cl bonds) |
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